molecular formula C7H7Cl2N3 B14902785 6-Chloroimidazo[1,2-a]pyridin-2-amine hydrochloride

6-Chloroimidazo[1,2-a]pyridin-2-amine hydrochloride

Cat. No.: B14902785
M. Wt: 204.05 g/mol
InChI Key: NCMBBLJZIOUJIM-UHFFFAOYSA-N
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Description

6-Chloroimidazo[1,2-a]pyridin-2-amine hydrochloride is a heterocyclic compound with significant importance in organic synthesis and pharmaceutical chemistry. It is characterized by the presence of a chlorine atom at the 6th position of the imidazo[1,2-a]pyridine ring system, which imparts unique chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloroimidazo[1,2-a]pyridin-2-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with chloroacetaldehyde in the presence of a base, followed by cyclization to form the imidazo[1,2-a]pyridine ring. The final product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

6-Chloroimidazo[1,2-a]pyridin-2-amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Radical Reactions: Functionalization via radical reactions is also possible, often involving transition metal catalysis or photocatalysis.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further utilized in different applications.

Scientific Research Applications

6-Chloroimidazo[1,2-a]pyridin-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery, particularly for its potential to inhibit specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 6-Chloroimidazo[1,2-a]pyridin-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the imidazo[1,2-a]pyridine ring system play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets can vary depending on the specific application and the derivative used.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloroimidazo[1,2-a]pyridine
  • 6-Chloroimidazo[1,2-b]pyridazine
  • 2-Amino-6-chloroimidazo[1,2-a]pyridine

Uniqueness

6-Chloroimidazo[1,2-a]pyridin-2-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound in various research fields.

Properties

Molecular Formula

C7H7Cl2N3

Molecular Weight

204.05 g/mol

IUPAC Name

6-chloroimidazo[1,2-a]pyridin-2-amine;hydrochloride

InChI

InChI=1S/C7H6ClN3.ClH/c8-5-1-2-7-10-6(9)4-11(7)3-5;/h1-4H,9H2;1H

InChI Key

NCMBBLJZIOUJIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1Cl)N.Cl

Origin of Product

United States

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